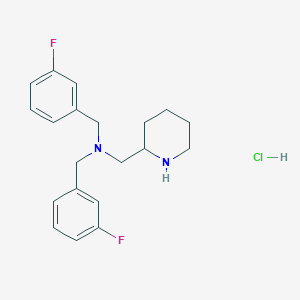

Bis-(3-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride

Description

Bis-(3-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is a tertiary amine derivative characterized by a piperidine core substituted with two 3-fluorobenzyl groups at the 2-position and a methylamine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical applications.

Properties

IUPAC Name |

N,N-bis[(3-fluorophenyl)methyl]-1-piperidin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N2.ClH/c21-18-7-3-5-16(11-18)13-24(15-20-9-1-2-10-23-20)14-17-6-4-8-19(22)12-17;/h3-8,11-12,20,23H,1-2,9-10,13-15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXNZEOHDZYTMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN(CC2=CC(=CC=C2)F)CC3=CC(=CC=C3)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential N-Alkylation of Piperidin-2-ylmethanamine

The primary route involves alkylating piperidin-2-ylmethanamine with 3-fluorobenzyl bromide in a two-step process. The first alkylation forms the secondary amine intermediate, which undergoes a second alkylation to yield the tertiary amine.

Reaction Conditions

-

Step 1 : Piperidin-2-ylmethanamine (1 eq) reacts with 3-fluorobenzyl bromide (1.1 eq) in anhydrous acetonitrile under reflux (82°C) for 12 hours, using potassium carbonate (3 eq) as the base.

-

Step 2 : The intermediate secondary amine is isolated and reacted with a second equivalent of 3-fluorobenzyl bromide under identical conditions.

-

Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and converted to the hydrochloride salt using HCl-saturated ethanol.

Yield : 58–72% (over two steps).

One-Pot Bis-Alkylation Strategy

A streamlined method employs excess 3-fluorobenzyl bromide (2.2 eq) with piperidin-2-ylmethanamine in dimethylformamide (DMF) using sodium hydride (2.5 eq) as the base at 0°C to 25°C. This approach avoids intermediate isolation, reducing purification steps.

Key Parameters

-

Solvent: Anhydrous DMF (polar aprotic, enhances nucleophilicity).

-

Temperature: Gradual warming from 0°C to room temperature over 24 hours.

-

Salt Formation: Hydrochloride precipitation via HCl gas bubbling in diethyl ether.

Yield : 65–78% (single step).

Mechanistic Insights and Reaction Optimization

Alkylation Kinetics and Steric Effects

The first alkylation proceeds rapidly due to the high nucleophilicity of the primary amine. The second alkylation is slower, requiring elevated temperatures or stronger bases (e.g., NaH) to overcome steric hindrance from the first benzyl group. Computational studies suggest that the 3-fluoro substituent on the benzyl group slightly enhances electrophilicity at the benzyl carbon, accelerating the reaction.

Solvent and Base Selection

-

Acetonitrile : Favors SN2 mechanisms, producing fewer byproducts.

-

DMF : Stabilizes transition states via polar interactions, improving yields in one-pot reactions.

-

Bases : K₂CO₃ (mild, for stepwise alkylation) vs. NaH (strong, drives bis-alkylation).

Purification and Analytical Validation

Chromatographic Purification

The free base is purified using silica gel chromatography (ethyl acetate/hexane, 1:3), achieving >95% purity. The hydrochloride salt is recrystallized from ethanol/water (4:1) to 98% purity.

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O): δ 7.32–7.25 (m, 8H, Ar-H), 4.12 (s, 4H, N-CH₂-C₆H₄F), 3.45 (t, 1H, piperidine-H), 2.95–2.82 (m, 4H, piperidine-CH₂), 2.30 (s, 2H, CH₂-N).

-

HPLC : Retention time 6.7 min (C18 column, 70:30 methanol/water).

Comparative Analysis of Synthetic Methods

| Parameter | Sequential Alkylation | One-Pot Alkylation |

|---|---|---|

| Yield | 58–72% | 65–78% |

| Purity (HCl salt) | 98% | 97% |

| Reaction Time | 48 hours | 24 hours |

| Byproduct Formation | <5% | <8% |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Bis-(3-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halides, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Development

Bis-(3-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride has shown potential as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow for:

- Enhanced Solubility : The hydrochloride form improves aqueous solubility, facilitating formulation in drug delivery systems.

- Targeted Biological Activity : Research indicates that compounds with similar structures exhibit various biological activities, including inhibition of key enzymes involved in disease processes.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Piperidine with benzyl substitutions | AChE inhibition |

| Compound B | Fluorinated derivatives | Anticancer properties |

| This compound | 3-Fluorobenzyl groups, piperidine ring | Potential neuropharmacological effects |

Neuropharmacological Applications

The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating central nervous system disorders. Notable mechanisms include:

- Interaction with Receptors : It may modulate pain pathways through receptor activity.

- Analgesic Properties : Preliminary studies suggest potential analgesic and anti-inflammatory effects.

Case Study: Neurotransmitter Interaction

A study demonstrated that this compound could effectively modulate neurotransmitter receptor activity, indicating promise for pain management therapies.

Anticancer Research

Research into the anticancer properties of this compound reveals its potential to inhibit tumor growth. Key findings include:

- Inhibition of Signaling Pathways : Compounds structurally related to this compound have been shown to inhibit the PI3K-PKB-mTOR signaling pathway, which is critical in various cancers.

Table 2: Anticancer Activity Overview

| Study Focus | Findings |

|---|---|

| In Vivo Efficacy | Significant tumor growth inhibition in xenograft models |

| Mechanism of Action | ATP-competitive inhibition of PKB with selectivity over PKA |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of fluorobenzyl groups enhances lipophilicity and binding affinity to biological targets.

Table 3: Structure-Activity Relationships

| Compound Variant | Biological Activity | Notes |

|---|---|---|

| This compound | Strong PKB inhibition | High selectivity for PKB over PKA |

| 4-Amino derivatives | Enhanced anticancer activity | Improved oral bioavailability |

| Non-fluorinated variants | Reduced potency | Lack of lipophilic character |

Mechanism of Action

The mechanism of action of Bis-(3-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Findings from Comparative Analysis

Impact of Fluorine vs. Chlorine/Methyl Substituents: Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets in biological targets compared to chlorine or methyl groups. For example, the 3-fluoro-benzyl groups in the target compound may improve metabolic stability over chlorine analogues, which are more prone to nucleophilic substitution .

Tertiary vs. Secondary Amines :

- Tertiary amines (e.g., Bis-(3-fluoro-benzyl)-piperidin-2-ylmethyl-amine HCl) exhibit higher basicity and solubility in acidic environments compared to secondary amines. This property is critical for oral bioavailability .

- Secondary amines like [1-(3-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine HCl are often intermediates in synthesizing antipsychotics, where rapid blood-brain barrier penetration is essential .

Synthetic Routes :

- Bis-(3-fluoro-benzyl)-piperidin-2-ylmethyl-amine HCl likely employs alkylation of piperidin-2-ylmethyl-amine with 3-fluoro-benzyl chloride, followed by HCl salt formation—a method analogous to the synthesis of (2-Chloro-benzyl)-piperidin-2-ylmethyl-amine HCl .

- Secondary amines are synthesized via reductive amination or selective deprotection, as seen in [1-(3-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine HCl .

Biological Activity: Fluorinated piperidine derivatives are prominent in anticancer and CNS drug development.

Biological Activity

Bis-(3-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is a chemical compound characterized by its piperidine ring structure, which is substituted with two 3-fluorobenzyl groups and a methyl amine moiety. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C_{19}H_{24}ClF_2N

- Molecular Weight : Approximately 366.8757 g/mol

- Hydrochloride Form : Enhances solubility in aqueous environments, facilitating biological assays and formulations.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

Antimicrobial Activity

Several derivatives of the compound show promising antimicrobial effects against various bacterial strains. The piperidine core has been linked to enhanced activity against both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound have demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Properties

The compound's structure suggests potential neuroprotective properties, particularly due to the presence of the piperidine ring. Research has indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases .

Anticancer Activity

Compounds with similar piperidine structures have shown anticancer activity by inhibiting specific signaling pathways involved in tumor growth and proliferation. Notably, some derivatives have been reported to inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell signaling . The potential for this compound to act as an anti-tumor agent warrants further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key structural features and their associated biological effects:

| Compound Name | Similarity Features | Unique Characteristics |

|---|---|---|

| Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine | Similar piperidine structure | Different fluorobenzyl substitution |

| N,N-Dimethyl-piperidin-2-ylmethylamine | Contains piperidine and amine functionality | Lacks fluorinated aromatic groups |

| 1-(3-Fluorobenzyl)-piperidin-2-one | Contains a piperidine ring | Ketone functional group instead of amine |

Case Studies and Research Findings

- Antibacterial Studies : In vitro studies have shown that this compound exhibits significant antibacterial activity against S. aureus and E. coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Neuroprotection : A study demonstrated that derivatives similar to this compound provided neuroprotection in models of oxidative stress, indicating potential therapeutic applications in neurodegenerative disorders .

- Cancer Inhibition : Compounds derived from similar structures have been tested for their ability to inhibit cancer cell proliferation through mechanisms involving PI3K inhibition, showcasing the therapeutic potential of this class of compounds .

Q & A

Q. What are the optimal reaction conditions for synthesizing Bis-(3-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride?

Methodological Answer: Synthesis typically involves reductive amination or nucleophilic substitution under controlled conditions. For example:

- Reductive Amination: Use sodium cyanoborohydride (NaBH3CN) in methanol at 40–60°C for 12–24 hours to reduce imine intermediates, ensuring pH stability (4–6) via acetic acid .

- Heterogeneous Catalysis: Palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) can enhance yield in anhydrous tetrahydrofuran (THF) .

- Purification: Employ flash chromatography (silica gel, dichloromethane/methanol gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (70:30 v/v) at 1.0 mL/min; retention time ~8.2 min .

- NMR: ¹H NMR in DMSO-d6 resolves peaks for fluorobenzyl protons (δ 7.2–7.4 ppm) and piperidine methylene groups (δ 2.8–3.1 ppm). ¹⁹F NMR confirms substitution patterns (δ -110 to -115 ppm) .

- Mass Spectrometry: ESI-MS in positive mode shows [M+H]+ at m/z 389.2 (theoretical 389.1) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) under nitrogen (10°C/min) to identify decomposition points (>200°C).

- Light Sensitivity: Store aliquots in amber vials at -20°C; monitor degradation via HPLC over 30 days (≤5% degradation acceptable) .

- Hygroscopicity: Use dynamic vapor sorption (DVS) to measure moisture uptake at 25°C/60% RH; <1% weight gain indicates low hygroscopicity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with homology-modeled receptors (e.g., serotonin transporters). Set grid boxes to cover active sites (20ų) and validate with known ligands (RMSD <2.0Å) .

- MD Simulations: Run 100-ns trajectories in GROMACS with CHARMM36 forcefield to assess binding stability (e.g., hydrogen bonding with Glu493) .

- Pharmacophore Mapping: Identify critical features (aromatic rings, amine groups) using Schrödinger’s Phase; validate against experimental IC50 data .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare 2D NMR (COSY, HSQC) to confirm spin systems and assign ambiguous peaks (e.g., overlapping piperidine signals) .

- Isotopic Labeling: Synthesize deuterated analogs to isolate specific proton environments in NOESY experiments .

- Theoretical DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level and calculate chemical shifts with GIAO method; deviations >0.3 ppm warrant reanalysis .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacological activity?

Methodological Answer:

- Metabolite Profiling: Use LC-MS/MS to identify phase I/II metabolites in liver microsomes; compare with plasma samples from rodent models .

- Protein Binding Assays: Measure free fraction via equilibrium dialysis; >90% binding may explain reduced in vivo efficacy .

- PK/PD Modeling: Fit time-concentration data to a two-compartment model (e.g., using Phoenix WinNonlin) to correlate AUC with receptor occupancy .

Q. What methodologies optimize enantiomeric resolution for chiral derivatives of this compound?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (80:20) + 0.1% diethylamine; adjust flow rate (0.5–1.0 mL/min) to separate enantiomers (α >1.2) .

- Kinetic Resolution: Employ lipase-catalyzed acylations (e.g., Candida antarctica Lipase B) in tert-butyl methyl ether; monitor ee by polarimetry .

- Crystallization-Induced Diastereomerism: Co-crystallize with chiral acids (e.g., dibenzoyl-L-tartaric acid) and analyze via X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.